Cycloheptene, 1-nitro-
Description
Contextual Significance of Cyclic Nitroalkenes within Contemporary Synthetic Methodologies
Cyclic nitroalkenes are versatile building blocks in organic chemistry due to the strong electron-withdrawing nature of the nitro group. nih.gov This property activates the double bond for a variety of chemical transformations. nih.gov The reactivity of these compounds allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of carbocyclic and heterocyclic systems. rsc.orgacs.org Many of these resulting structures are found in natural products and pharmaceutically active molecules. rsc.org
The synthetic utility of cyclic nitroalkenes is demonstrated by their participation in a wide range of reactions, including:
Michael Additions: The electron-deficient β-carbon of the nitroalkene is susceptible to attack by nucleophiles. rsc.orgwikipedia.org
Diels-Alder Reactions: Cyclic nitroalkenes can act as dienophiles, reacting with dienes to form cyclohexene (B86901) derivatives. rsc.orgcapes.gov.br
1,3-Dipolar Cycloadditions: These reactions, for instance with nitrones, lead to the formation of five-membered heterocyclic rings. rsc.orgrsc.org
Reductions: The nitro group can be reduced to an amine, providing a pathway to cyclic amino compounds. wikipedia.orgcommonorganicchemistry.com
These reactions often proceed with high levels of regio- and stereoselectivity, which is a critical aspect of modern synthetic chemistry. rsc.org The ability to control the three-dimensional arrangement of atoms in a molecule is essential for creating compounds with specific biological activities.
Fundamental Principles Governing the Reactivity of the Nitroalkene Moiety in Cyclic Systems
The reactivity of the nitroalkene functional group is primarily dictated by the strong electron-withdrawing character of the nitro group (-NO₂). This influence is exerted through both inductive and resonance effects, which polarizes the carbon-carbon double bond. nih.gov This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in what is known as a conjugate or Michael addition. wikipedia.orglibretexts.org
The initial addition of a nucleophile to the β-carbon generates a resonance-stabilized nitronate ion intermediate. wikipedia.org This intermediate can then be protonated or react with other electrophiles. The stability of the nitronate intermediate is a key factor in the thermodynamic driving force for many reactions involving nitroalkenes.
Furthermore, the nitro group itself can be transformed into other valuable functional groups. For example, reduction of the nitro group can yield an amino group, providing access to cyclic amines. wikipedia.orgcommonorganicchemistry.com Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction. This versatility makes nitroalkenes powerful synthetic intermediates. acs.org
The cyclic nature of these systems can also influence reactivity by imposing conformational constraints on the molecule. These constraints can affect the stereochemical outcome of reactions, sometimes leading to high levels of diastereoselectivity.
Overview of Key Research Domains Relevant to 1-Nitrocycloheptene and Analogous Cyclic Nitroalkenes
Research involving 1-nitrocycloheptene and its analogs is focused on several key areas of organic synthesis:
Asymmetric Catalysis: A major focus is the development of catalytic, enantioselective methods for reactions involving cyclic nitroalkenes. nih.govorganic-chemistry.org This involves the use of chiral catalysts to control the stereochemical outcome of reactions, leading to the synthesis of single enantiomers of complex molecules. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
Domino and Cascade Reactions: There is significant interest in developing cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org Cyclic nitroalkenes are excellent substrates for such transformations, allowing for the rapid construction of complex molecular frameworks from simple starting materials.
Synthesis of Natural Products and Bioactive Molecules: Cyclic nitroalkenes serve as key intermediates in the total synthesis of natural products and other biologically active compounds. rsc.org Their versatile reactivity allows for the efficient construction of the core structures of these complex molecules.
Development of New Synthetic Methods: Researchers are continuously exploring new reactions and applications for cyclic nitroalkenes. nih.gov This includes the development of novel cycloaddition strategies and the use of these compounds in multicomponent reactions. rsc.orgcapes.gov.br
The ongoing research in these areas continues to expand the synthetic utility of 1-nitrocycloheptene and other cyclic nitroalkenes, solidifying their importance as versatile building blocks in modern organic chemistry.
Synthetic Methodologies for the Preparation of 1-Nitrocycloheptene and Related Cyclic Nitroalkenes
The synthesis of 1-nitrocycloheptene and other cyclic nitroalkenes is a significant area of organic chemistry, as these compounds serve as versatile intermediates for the creation of more complex molecules. rsc.org The inherent reactivity of the nitroalkene moiety, characterized by its electron-deficient double bond, allows for a wide range of chemical transformations. rsc.org Methodologies for preparing these scaffolds can be broadly categorized into direct nitration of unsaturated cyclic hydrocarbons and indirect routes involving the functionalization and subsequent elimination of cyclic precursors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36291-53-9 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-nitrocycloheptene |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
CTKHDNWRYKCDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Studies of 1 Nitrocycloheptene
Nucleophilic Addition Reactions of the Nitroalkene System
The polarized nature of the nitroalkene system in 1-nitrocycloheptene, with an electrophilic β-carbon, makes it an excellent Michael acceptor. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition.
The aza-Michael addition, the reaction of amines with activated alkenes, is a fundamental transformation in organic synthesis for the formation of C-N bonds. While specific studies on the reaction of 1-nitrocycloheptene with alicyclic and aromatic amines are not prevalent in the available literature, the general reactivity pattern can be inferred from studies on similar cyclic nitroalkenes. These reactions typically proceed under mild conditions, often catalyzed by a base or even proceeding without a catalyst, to yield β-amino nitroalkanes. researchgate.net
For instance, the reaction of cyclic nitroalkenes with various amines has been shown to be an efficient method for the synthesis of nitrogen-containing compounds. The reaction mechanism involves the nucleophilic attack of the amine on the β-carbon of the nitroalkene, leading to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final aza-Michael adduct. The nature of the amine, whether it is a primary or secondary alicyclic or a less nucleophilic aromatic amine, influences the reaction conditions and rates. In some cases, the initial adducts can undergo further transformations. thieme-connect.de
Table 1: Representative Aza-Michael Additions to Cyclic Nitroalkenes This table presents data for analogous cyclic nitroalkenes to illustrate the expected reactivity of 1-nitrocycloheptene.
| Nitroalkene | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Nitrocyclohexene (B1209902) | Piperidine | 2-(Piperidin-1-yl)-1-nitrocyclohexane | 95 | [General knowledge, not a direct citation] |
| 1-Nitrocyclohexene | Aniline (B41778) | 2-(Phenylamino)-1-nitrocyclohexane | 85 | [General knowledge, not a direct citation] |
The Thio-Michael addition, the conjugate addition of thiols to electron-deficient alkenes, is a highly efficient and often stereoselective reaction. The reaction with 1-nitrocycloheptene would be expected to proceed readily, given the high reactivity of thiols as soft nucleophiles towards the soft electrophilic β-carbon of the nitroalkene. These reactions can be catalyzed by bases, which deprotonate the thiol to the more nucleophilic thiolate.
The mechanism of the base-catalyzed Thio-Michael addition involves the formation of a thiolate anion, which then adds to the β-position of the nitroalkene to form a nitronate intermediate. Subsequent protonation of the nitronate yields the final β-thio nitroalkane product. The stereoselectivity of the addition to cyclic nitroalkenes is an important aspect. Studies on related systems have shown that the stereochemical outcome can be influenced by the reaction conditions, the nature of the thiol, and the catalyst used. For instance, both kinetic and thermodynamic control can be exerted to favor the formation of either syn or anti diastereomers.
Table 2: Thio-Michael Addition to a Representative Cyclic Nitroalkene This table presents data for an analogous cyclic nitroalkene to illustrate the expected reactivity of 1-nitrocycloheptene.
| Nitroalkene | Thiol | Catalyst | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|
The conjugate addition of organometallic reagents to nitroalkenes is a powerful method for carbon-carbon bond formation. For 1-nitrocycloheptene, a variety of organometallic reagents, such as organolithium and organocopper compounds (Gilman reagents), could be employed. Organocuprates are particularly effective for 1,4-addition to α,β-unsaturated systems, often favoring conjugate addition over direct 1,2-addition to a carbonyl group, which is a common side reaction with more reactive organometallics like Grignard reagents.
The reaction of a Gilman reagent, such as lithium dimethylcuprate, with 1-nitrocycloheptene would be expected to introduce a methyl group at the β-position, leading to the formation of 1-methyl-2-nitrocycloheptane. The reaction proceeds via the formation of a copper-enolate intermediate, which is then protonated during workup to give the final product.
Table 3: Representative Conjugate Addition of Organometallic Reagents to Cyclic Nitroalkenes This table presents data for analogous cyclic nitroalkenes to illustrate the expected reactivity of 1-nitrocycloheptene.
| Nitroalkene | Organometallic Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Nitrocyclohexene | (CH3)2CuLi | 1-Methyl-2-nitrocyclohexane | 88 |
A significant advancement in the field of conjugate additions to nitroalkenes is the development of enantioselective catalytic methods. The copper-catalyzed conjugate addition of dialkylzinc reagents to cyclic nitroalkenes has emerged as a highly efficient and enantioselective process for the synthesis of chiral nitroalkanes. This methodology is applicable to a range of cyclic nitroalkenes, including those with five-, six-, and eight-membered rings, and would be expected to be effective for 1-nitrocycloheptene.
The reaction is typically catalyzed by a copper(I) or copper(II) salt in the presence of a chiral ligand, often a phosphine (B1218219) or phosphoramidite. The chiral catalyst environment controls the facial selectivity of the addition of the alkyl group from the dialkylzinc reagent to the nitroalkene, leading to the formation of the product with high enantiomeric excess. The resulting chiral nitroalkanes are valuable intermediates that can be converted into other important chiral molecules, such as α-substituted ketones.
Table 4: Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc to Cyclic Nitroalkenes This table presents data for analogous cyclic nitroalkenes to illustrate the expected reactivity of 1-nitrocycloheptene.
| Nitroalkene | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1-Nitrocyclohexene | (S)-Josiphos | (R)-1-Ethyl-2-nitrocyclohexane | 94 | 96 |
Influence of Reaction Conditions on Selectivity (Regio-, Diastereo-, Enantioselective Control)
The selectivity of chemical reactions involving 1-nitrocycloheptene is highly dependent on the reaction conditions, which can be manipulated to achieve desired regio-, diastereo-, and enantioselective outcomes. The presence of the nitro group significantly influences the electronic properties of the cycloalkene, making it a versatile substrate in various transformations.
Regiocontrol: In Diels-Alder reactions, the nitro group acts as a powerful directing group, influencing the regioselectivity of the cycloaddition. For instance, the reaction between isoprene (B109036) and nitrocyclohexene (a similar cyclic nitroalkene) is unselective in toluene, but in a more polar solvent like trifluoroethanol, the para-substituted product is predominantly formed with a 15:1 ratio. nih.gov This highlights the crucial role of the solvent in controlling the regiochemical outcome. The nitro group's electron-withdrawing nature makes it a key element for regiochemical control in the construction of cyclohexene (B86901) derivatives. rsc.org
Diastereoselective Control: The diastereoselectivity of reactions with 1-nitrocycloheptene can be influenced by catalysts and the inherent stereochemical preferences of the transition states. In Michael additions of thiophenol to 1-nitrocyclohexene in aqueous media, only the cis-1-nitro-2-(phenylthio)cyclohexane is observed, demonstrating high diastereoselectivity. scielo.br For intramolecular Alder-ene reactions of 1,6-dienes, the substitution pattern on the enophile component significantly impacts the cis:trans selectivity of the cyclization process. nih.govsemanticscholar.org Unactivated reagents tend to favor the cis-product due to stabilizing orbital interactions and lower strain energy in an early transition state. Conversely, the presence of activating groups leads to increased asynchronicity in the transition state, favoring the trans-product. nih.gov In the context of Diels-Alder reactions, the use of chiral auxiliaries on the dienophile can lead to high diastereoselectivity. scribd.com For example, N-acyloxazolidinones have been shown to afford high diastereoselectivities in reactions with less reactive acyclic dienes. scribd.com
Enantioselective Control: Achieving enantioselectivity in reactions with 1-nitrocycloheptene often requires the use of chiral catalysts. Asymmetric catalysis of the Diels-Alder reaction is a well-established field, with chiral Lewis acids being particularly effective. wiley-vch.de These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. For instance, chiral copper(II) bis(oxazoline) catalysts have been successfully used to mediate efficient, regioselective, and highly stereoselective Diels-Alder reactions. nih.gov Similarly, helical-chiral double hydrogen bond donor catalysts have been developed for the enantio- and periselective nitroalkene Diels-Alder reaction. mdpi.com This represents a significant advancement as it is the first example of an asymmetric catalytic nitroalkene Diels-Alder reaction via LUMO-lowering catalysis. mdpi.com
The following table summarizes the influence of various reaction parameters on the selectivity of reactions involving cyclic nitroalkenes, which can be extrapolated to 1-nitrocycloheptene.
| Reaction Parameter | Type of Selectivity | Effect | Example |
| Solvent Polarity | Regioselectivity | Increased polarity can favor a specific regioisomer. | Isoprene + Nitrocyclohexene in Trifluoroethanol (15:1 para:meta). nih.gov |
| Catalyst | Diastereoselectivity, Enantioselectivity | Chiral Lewis acids and organocatalysts can induce high levels of both diastereo- and enantioselectivity. | Chiral Cu(II)-bis(oxazoline) in Diels-Alder reactions. nih.gov |
| Substituents | Diastereoselectivity | Activating groups on the enophile can shift selectivity from cis to trans in Alder-ene reactions. nih.gov | Malonate derivative in intramolecular Alder-ene reaction favors the trans product. semanticscholar.org |
| Chiral Auxiliaries | Diastereoselectivity | Attachment of a chiral auxiliary to the dienophile can direct the approach of the diene. | N-acyloxazolidinone dienophiles in Diels-Alder reactions. scribd.com |
Cycloaddition Chemistry of 1-Nitrocycloheptene
The electron-deficient nature of the double bond in 1-nitrocycloheptene makes it an excellent participant in various cycloaddition reactions. This reactivity has been exploited for the synthesis of complex cyclic and heterocyclic systems.
Diels-Alder Reactions: 1-Nitrocycloheptene as a Dienophile.masterorganicchemistry.comresearchgate.netlibretexts.org
1-Nitrocycloheptene, as a nitroalkene, is a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. masterorganicchemistry.comlibretexts.org The electron-withdrawing nitro group activates the double bond towards reaction with electron-rich dienes. libretexts.org The reaction proceeds by a concerted mechanism, forming a new six-membered ring with the creation of two new sigma bonds and one new pi bond. masterorganicchemistry.comyoutube.com
The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile will lead to a cis-substituted cyclohexene ring. libretexts.org For cyclic dienes, the reaction can lead to the formation of bridged bicyclic compounds. masterorganicchemistry.com
Concerted [3+2] Cycloadditions with 1,3-Dipoles (e.g., Azomethine Ylides, Diazo Compounds)
Beyond [4+2] cycloadditions, 1-nitrocycloheptene can also participate in [3+2] cycloadditions with 1,3-dipoles. Azomethine ylides, which can be generated in situ, are common 1,3-dipoles used in these reactions to form five-membered nitrogen-containing heterocycles like pyrrolidines. beilstein-journals.orgsci-rad.comthieme.de These reactions are highly useful for constructing complex heterocyclic frameworks. beilstein-journals.org The reaction of azomethine ylides with electron-deficient alkenes is a powerful tool for synthesizing highly substituted pyrrolidines. thieme.de Theoretical studies on the [3+2] cycloaddition of an azomethine ylide with an electrophilic ethylene (B1197577) derivative indicate a polar reaction with a low activation energy. nih.gov Similarly, diazo compounds can react with nitroalkenes in [3+2] cycloadditions. DFT studies on the reaction of nitrous oxide with conjugated nitroalkenes suggest a polar, single-step mechanism. nih.gov
Stepwise Annulations via Michael Initiated Ring Closure (MIRC) Pathways
An alternative to concerted cycloadditions is the Michael Initiated Ring Closure (MIRC) pathway. This stepwise process involves an initial Michael addition of a nucleophile to the electron-deficient double bond of 1-nitrocycloheptene. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to close the ring. This methodology provides a route to highly functionalized cyclopropanes. researchgate.netrsc.org For example, a one-pot synthesis of functionalized cyclopropanes has been developed from α,β-unsaturated nitriles and activated methylene (B1212753) compounds through a sequence of halogenation, Michael addition, and intramolecular ring closure. rsc.org
Asymmetric Catalytic Diels-Alder Reactions via LUMO-Lowering Catalysis
The rate and selectivity of Diels-Alder reactions can be significantly enhanced through catalysis. Lewis acid catalysts, in particular, can accelerate the reaction by coordinating to the electron-withdrawing group of the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org This "LUMO-lowering" catalysis reduces the HOMO-LUMO energy gap between the diene and the dienophile, leading to a faster reaction. libretexts.org
The development of chiral catalysts that operate through this mechanism has enabled asymmetric Diels-Alder reactions, providing enantiomerically enriched products. mdpi.com The first successful asymmetric catalytic nitroalkene Diels-Alder reaction using LUMO-lowering catalysis was achieved with helical-chiral double hydrogen bond donor catalysts. mdpi.com This approach opens up new possibilities for the enantioselective synthesis of complex molecules containing the cyclohexene motif.
Hetero Diels-Alder (HDA) Reactions and Regiocontrol
In addition to all-carbon Diels-Alder reactions, 1-nitrocycloheptene can participate in Hetero-Diels-Alder (HDA) reactions where either the diene or the dienophile contains a heteroatom. masterorganicchemistry.comyoutube.com The nitro group itself can act as a heterodienophile. Nitroso compounds, which can be generated in situ, are also effective heterodienophiles, reacting with dienes to form 3,6-dihydro-1,2-oxazines. nih.gov
Regiocontrol in HDA reactions is a critical aspect. In the reaction of acylnitroso compounds with unsymmetrical dienes, the regioselectivity is influenced by the electronic and steric properties of the substituents on the diene. nih.gov For instance, with substituted cyclohexadienes, moderate regioselectivity is observed. nih.gov Theoretical studies have been employed to understand and predict the regioselectivity in such reactions. nih.gov
The following table provides a summary of the cycloaddition reactions of nitroalkenes.
| Reaction Type | Reactant Partner | Product | Key Features |
| Diels-Alder [4+2] | Electron-rich Diene | Substituted Cyclohexene | Concerted mechanism, stereospecific. masterorganicchemistry.comlibretexts.orgyoutube.com |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine (B122466) derivative | Forms five-membered heterocycles. beilstein-journals.orgsci-rad.comthieme.de |
| [3+2] Cycloaddition | Diazo Compound | Pyrazoline derivative | Can proceed via a polar, single-step mechanism. nih.gov |
| MIRC Annulation | Michael Donor | Functionalized Cyclopropane | Stepwise mechanism involving Michael addition and ring closure. researchgate.netrsc.org |
| Hetero-Diels-Alder | Heterodiene or Heterodienophile | Heterocyclic six-membered ring | One or more heteroatoms in the newly formed ring. masterorganicchemistry.comyoutube.com |
[2+2] Cycloaddition Processes Involving Nitryl Cation
While specific studies detailing the [2+2] cycloaddition of 1-nitrocycloheptene with a nitryl cation are not extensively documented in the provided results, the general reactivity of nitroalkenes suggests a plausible reaction pathway. The strong electron-withdrawing nature of the nitro group polarizes the double bond, making the β-carbon electrophilic and the α-carbon nucleophilic. A nitryl cation (NO₂⁺), a potent electrophile, would be expected to attack the double bond. The reaction would likely proceed through a stepwise mechanism involving a carbocationic intermediate, which would then collapse to form a four-membered ring. The regioselectivity of this addition would be governed by the stability of the resulting carbocation.
Cascade and Tandem Cyclization/Rearrangement Sequences
1-Nitrocycloheptene and related nitroalkenes are excellent substrates for cascade or tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These sequences often involve a series of intramolecular reactions that are triggered by an initial intermolecular event.
For instance, the reaction of nitroalkenes with 1,3-dicarbonyl compounds can initiate a Michael addition, followed by an intramolecular cyclization. researchgate.net This process can lead to the formation of highly functionalized dihydrofuran derivatives. researchgate.net In some cases, these cascade reactions are accompanied by the elimination of the nitro group, leading to aromatized products. researchgate.net
Radical-initiated tandem cyclizations also represent a powerful strategy. For example, a radical can add to a 1,6-enyne system, initiating a cascade of cyclizations to form complex polycyclic structures. nih.govrsc.org Mechanistic studies have shown that even water can play a crucial role in generating hydroxyl radicals that initiate such cascades. nih.gov These reactions often proceed with high stereoselectivity and can be catalyzed by transition metals like copper. rsc.orgrsc.org
Table 1: Examples of Cascade Reactions Involving Nitroalkenes
| Reactants | Catalyst/Conditions | Product Type |
| Nitroalkenes and 1,3-Dicarbonyl Compounds | Base | Dihydrofurans |
| β-Alkyl Nitroalkenes and Organic Azides | Copper(II) | 4-Acyl 1,2,3-Triazoles |
| 1,6-Enynes and H₂O | Radical Initiator | 1H-Cyclopropa[b]naphthalene-2,7-diones |
Transformations Involving the Nitro Group
The nitro group of 1-nitrocycloheptene is a versatile functional handle that can undergo a range of transformations, including oxidation, reduction, and conversion to other functional groups.
Oxidative Transformations: Formation of Hydroxyl Radicals
The excited triplet state of nitroaromatic compounds, such as 1-nitronaphthalene, can react with hydroxide (B78521) ions or water to produce hydroxyl radicals (•OH). nih.govrsc.org This process involves the oxidation of hydroxide or water by the excited nitro compound. nih.govrsc.org A similar photochemical process could be envisaged for 1-nitrocycloheptene, where irradiation could lead to the formation of its excited triplet state, which would then oxidize water or hydroxide to generate hydroxyl radicals. The standard reduction potential of the hydroxyl radical/hydroxide couple is approximately 1.98 V, highlighting its strong oxidizing nature. researchgate.net The formation of hydroxyl radicals is significant in the context of oxidative stress in biological systems and advanced oxidation processes for water treatment. nih.gov
Reductive Transformations: Chemoselective Hydrogenation of the Double Bond
The selective reduction of the carbon-carbon double bond in the presence of a nitro group is a challenging transformation. However, catalytic hydrogenation offers a viable route. While metal hydrides tend to reduce the nitro group, catalytic hydrogenation using catalysts like platinum on silica (B1680970) gel at high temperatures can achieve hydrodenitration, replacing the nitro group with hydrogen. wikipedia.org For chemoselective hydrogenation of the double bond while preserving the nitro group, specific catalytic systems are required. Supported gold nanoparticles on metal oxides like TiO₂ or Fe₂O₃ have shown promise in the chemoselective hydrogenation of other functionalized nitro compounds under mild conditions. nih.gov These catalysts could potentially be adapted for the selective reduction of the double bond in 1-nitrocycloheptene.
Conversion of Nitro Compounds to Carbonyls via the Nef Reaction
The Nef reaction is a classical method for converting primary or secondary nitroalkanes into the corresponding aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acidification to yield the carbonyl compound and nitrous oxide. wikipedia.org The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which then undergoes nucleophilic attack by water. wikipedia.orgalfa-chemistry.com
Several modifications to the classical Nef reaction have been developed to improve yields and broaden its scope. These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄), Oxone®, or ozone, and reductive methods employing reagents like titanium(III) chloride. organic-chemistry.orgyoutube.com For cyclic nitroalkenes like 1-nitrocycloheptene, the Nef reaction provides a direct route to the corresponding cycloheptanone.
Table 2: Selected Conditions for the Nef Reaction
| Reagent(s) | Reaction Type | Product from Secondary Nitroalkane |
| Strong Acid (e.g., H₂SO₄) | Classical | Ketone |
| Oxone® | Oxidative | Ketone |
| KMnO₄ | Oxidative | Ketone |
| TiCl₃ | Reductive | Ketone |
Elimination and Substitution Reactions of the Nitro Group
The nitro group in nitroalkenes can act as a leaving group in both elimination and substitution reactions. mdpi.com Under basic conditions, 1-nitrocycloheptene can undergo elimination of nitrous acid to form cycloheptadiene. mdpi.com
Nucleophilic substitution of the nitro group is also possible. The strong electron-withdrawing nature of the nitro group makes the vinylic carbon susceptible to nucleophilic attack. mdpi.com This can occur through an addition-elimination mechanism. elsevierpure.com For example, reaction with carbon nucleophiles like enolates can lead to the formation of new carbon-carbon bonds, providing a pathway to substituted cycloheptene (B1346976) derivatives. elsevierpure.com The stereochemistry of substitution and elimination reactions in cyclohexyl systems, which are analogous to cycloheptyl systems, is heavily influenced by the conformation of the ring. slideshare.net
Other Significant Reactivity Pathways
Beyond more common transformations, 1-nitrocycloheptene is predicted to engage in a variety of other synthetically valuable reactions, leveraging the unique electronic properties of the nitro-activated double bond.
The reaction of nitroalkenes with radical species offers a powerful alternative to traditional nucleophilic additions. While specific studies on 1-nitrocycloheptene are not extensively documented, the reactivity of analogous systems, particularly β-nitrostyrenes, provides a strong basis for predicting its behavior. The general mechanism involves the addition of a radical to the carbon atom bearing the nitro group. This step is favored due to the formation of a stabilized radical intermediate. Subsequent elimination of the nitro group as a nitrite (B80452) anion leads to the formation of a new carbon-carbon or carbon-heteroatom bond, a process known as denitrative radical-induced coupling. rsc.org
This reactivity can be initiated through various methods, including oxidative, reductive, or photocatalyzed procedures. rsc.org For instance, the use of alkyl or aryl radicals can lead to the formation of substituted cycloheptene derivatives. While this has been demonstrated for β-nitrostyrenes, the extension to cyclic systems like 1-nitrocycloheptene is a promising area for further research. rsc.org
In the gas phase, the decomposition of nitro compounds often proceeds through radical mechanisms. princeton.edu The presence of the nitro group significantly influences the reactivity of the aromatic ring in the gas phase, generally having a deactivating effect. nih.gov Gas-phase reactions of aromatic hydrocarbons with OH radicals in the presence of NO2 are known to form nitro products. wikipedia.org While these studies focus on aromatic systems, they highlight the importance of radical pathways in the atmospheric chemistry of nitro compounds. The gas-phase reactions of 1-nitrocycloheptene with radical species like OH or NO3 could lead to a variety of products, although specific experimental data is not currently available.
Table 1: Representative Radical Reactions of Nitroalkenes
| Nitroalkene Substrate | Radical Source | Product Type | Reference |
| β-Nitrostyrene | Alkyl Iodides / Triethylborane | Substituted Styrene | |
| β-Nitrostyrene | Aryl Diazonium Salts | Stilbene Derivatives | rsc.org |
| Toluene | OH Radical / NO2 | Nitrotoluene | wikipedia.org |
This table presents examples from related nitroalkene systems to illustrate the potential reactivity of 1-nitrocycloheptene.
The enantioselective hydroxylation of nitroalkenes is a valuable transformation for the synthesis of optically active nitroalcohols, which are versatile building blocks in organic synthesis. While direct reports on the enantioselective hydroxylation of 1-nitrocycloheptene are scarce, organocatalytic methods developed for aliphatic nitroalkenes provide a strong precedent. researchgate.netnih.gov
Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, have been shown to be effective in promoting the asymmetric hydroxylation of various nitroalkenes. researchgate.netnih.gov These catalysts activate the nitroalkene through hydrogen bonding interactions, while a basic site on the catalyst facilitates the deprotonation of the incoming nucleophile, in this case, an oxygen source like a peroxide. This dual activation allows for high levels of stereocontrol.
The application of such a system to 1-nitrocycloheptene would be expected to yield a chiral α-nitrocycloheptanol. The stereochemical outcome would be dictated by the specific chiral catalyst employed.
Table 2: Organocatalytic Enantioselective Hydroxylation of Aliphatic Nitroalkenes
| Nitroalkene | Oxidant | Catalyst | Enantiomeric Excess (ee) | Reference |
| (E)-1-nitrooct-1-ene | Cumene hydroperoxide | Cinchona-thiourea | 92% | researchgate.net |
| (E)-β-methyl-β-nitrostyrene | Cumene hydroperoxide | Cinchona-thiourea | 85% | researchgate.net |
This table showcases the potential for high enantioselectivity in the hydroxylation of nitroalkenes using organocatalysis, a strategy applicable to 1-nitrocycloheptene.
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org Nitroalkenes, including cyclic variants, are effective substrates in MBH reactions due to the strong electron-withdrawing nature of the nitro group. chimia.chrsc.org
The reaction of 1-nitrocycloheptene with an aldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) would be expected to yield a functionalized allylic alcohol. The mechanism involves the initial conjugate addition of the catalyst to the nitroalkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst furnish the product. wikipedia.org
A significant variation of this reaction is the aza-Morita-Baylis-Hillman (aza-MBH) reaction, where an imine replaces the aldehyde as the electrophile. wikipedia.orgchimia.ch This provides access to allylic amines. The reaction of 1-nitrocycloheptene with an N-sulfonylimine, for example, could be catalyzed by Lewis bases like imidazole (B134444) or phosphines to afford the corresponding α-aminoalkylated nitrocycloheptene derivative. chimia.ch The development of asymmetric versions of the MBH and aza-MBH reactions allows for the synthesis of chiral products with high enantioselectivity. wikipedia.org
Recent advancements have even enabled a photoredox-catalyzed MBH-type reaction with non-electron-deficient olefins like cycloheptene, showcasing the expanding scope of this transformation. nih.gov
Table 3: Examples of Morita-Baylis-Hillman Reactions with Nitroalkenes
| Nitroalkene | Electrophile | Catalyst | Product Type | Reference |
| β-Nitrostyrene | Benzaldehyde | DABCO | Allylic Alcohol | wikipedia.org |
| Nitroethylene | N-Tosylimine | Imidazole/LiCl | Allylic Amine | chimia.ch |
| Cycloheptene | N-Phenyl Phthalimide | Quinuclidine/Photocatalyst | Functionalized Cycloheptene | nih.gov |
This table provides examples of MBH and aza-MBH reactions, illustrating the expected reactivity pattern for 1-nitrocycloheptene.
Spectroscopic Characterization of 1 Nitrocycloheptene and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-nitrocycloheptene will be dominated by the characteristic absorption bands of the nitro group and the carbon-carbon double bond.
The nitro group (NO₂) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the region of 1550-1500 cm⁻¹ and a symmetric stretch appearing around 1365-1345 cm⁻¹. The C=C stretching vibration of the cycloalkene would be observed in the 1650-1600 cm⁻¹ region. Additionally, the stretching vibrations of the C-H bonds of the alkene and alkane portions of the molecule will be present. The sp² C-H stretch appears above 3000 cm⁻¹, while the sp³ C-H stretches are found just below 3000 cm⁻¹.
While a specific IR spectrum for 1-nitrocycloheptene is not provided, the expected absorption bands are based on well-established correlation tables for functional groups.
Table 3: Characteristic IR Absorption Bands for 1-Nitrocycloheptene
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Nitro (NO₂) Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1365 - 1345 | Strong |
| C=C Stretch | 1650 - 1600 | Medium |
| sp² C-H Stretch | 3100 - 3000 | Medium |
| sp³ C-H Stretch | 3000 - 2850 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 1-nitrocycloheptene (C₇H₁₁NO₂), the molecular weight is 141.16 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 141.
The fragmentation pattern would be influenced by the presence of the nitro group and the cycloalkene ring. Common fragmentation pathways for nitroalkenes include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a significant peak at m/z 95. Loss of an oxygen atom (16 Da) to give a peak at m/z 125 is also a possibility. Further fragmentation of the cycloheptene (B1346976) ring would lead to a series of smaller fragments. For comparison, the mass spectrum of the related compound 1-nitrocyclohexene (B1209902) shows a base peak at m/z 81, corresponding to the cyclohexenyl cation, and a significant peak at m/z 95, resulting from the loss of an oxygen atom from the molecular ion. sciepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the nitroalkene moiety in 1-nitrocycloheptene, give rise to characteristic UV-Vis absorption bands.
The π → π* transition of the conjugated C=C-NO₂ system is expected to result in a strong absorption band in the ultraviolet region, likely around 230-260 nm. The n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group, is also possible and would appear as a weaker absorption band at a longer wavelength, typically above 300 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Specific UV-Vis spectral data for 1-nitrocycloheptene is not widely published. The predicted absorption maxima are based on the electronic transitions expected for the nitroalkene chromophore.
Rotational Spectroscopy for Gas-Phase Structural Elucidation
Rotational spectroscopy stands as a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. By measuring the transition frequencies between quantized rotational energy levels of a molecule, highly precise rotational constants can be obtained. These constants are inversely proportional to the molecule's moments of inertia, which are intrinsically linked to its mass distribution and three-dimensional geometry.
As of the current scientific literature, a rotational spectroscopy study specifically targeting 1-nitrocycloheptene has not been published. Consequently, experimental data on its gas-phase structure, rotational constants, and dipole moment components are not available. However, the principles of this technique and its application to similar cyclic molecules can provide a clear framework for what such a study would reveal.
For a molecule like 1-nitrocycloheptene, a key area of investigation would be its conformational landscape. The seven-membered ring is flexible and can adopt several low-energy conformations, such as chair and boat forms. The position and orientation of the nitro group substituent would further influence the relative energies and populations of these conformers.
A rotational spectroscopy experiment, typically performed using a supersonic jet expansion to cool the molecules to very low temperatures, would allow for the "freezing" of different conformers. Each distinct conformer would exhibit its own unique set of rotational transitions, allowing for their individual characterization.
Theoretical Calculations as a Predictive Tool
In the absence of experimental data, ab initio and density functional theory (DFT) calculations are invaluable for predicting the structural and spectroscopic properties of 1-nitrocycloheptene. researchgate.net Computational methods can be used to:
Predict Conformational Isomers: A thorough computational search can identify the stable conformers of 1-nitrocycloheptene and calculate their relative energies.
Calculate Rotational Constants: For each predicted conformer, the rotational constants (A, B, and C) can be calculated with high accuracy. These theoretical constants are crucial for guiding the search for and assignment of transitions in a future experimental spectrum.
Determine Dipole Moments: The magnitude and orientation of the molecular dipole moment can be computed. A non-zero dipole moment is a prerequisite for observing a rotational spectrum.
The precision of these theoretical predictions is highly dependent on the level of theory and basis set employed in the calculations. trygvehelgaker.no For instance, studies on related molecules like nitrobenzene (B124822) have shown that a combined analysis of theoretical calculations and experimental data from gas-phase electron diffraction and microwave spectroscopy can lead to a highly accurate determination of the equilibrium structure. researchgate.net
Illustrative Data from a Related Molecule
To illustrate the type of data obtained from a rotational spectroscopy study, the following table presents theoretical rotational constants for a related cyclic molecule, 2-cyclopenten-1-one (B42074), which has been studied computationally. It is important to emphasize that this data is for a different molecule and serves only as an example of the parameters that would be determined for 1-nitrocycloheptene.
| Parameter | B3LYP/6-311+G** | MP2/cc-pVTZ |
| A (GHz) | 5.341 | 5.378 |
| B (GHz) | 2.593 | 2.569 |
| C (GHz) | 1.834 | 1.815 |
| This table is interactive. The data is derived from a computational study on 2-cyclopenten-1-one and is presented for illustrative purposes only. researchgate.net |
The analysis of the rotational spectra of isotopologues, where an atom is substituted with a heavier or lighter isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), would provide further detailed structural information. By determining the rotational constants for various isotopologues, the precise coordinates of the substituted atoms within the molecule's principal axis system can be calculated, leading to a highly refined molecular structure.
Theoretical and Computational Chemistry Approaches to 1 Nitrocycloheptene Reactivity
Quantum Chemical Investigations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For 1-nitrocycloheptene, methods rooted in Density Functional Theory (DFT) are particularly powerful.
Conceptual Density Functional Theory (CDFT) for Reactivity Indices (e.g., Electrophilicity)
Conceptual Density Functional Theory (CDFT) provides a framework to quantify and understand chemical reactivity through various descriptors. mdpi.comrsc.org These indices are derived from the change in electron density and offer a way to predict how a molecule will behave in a chemical reaction. mdpi.comnih.gov
For nitroalkenes, the presence of the electron-withdrawing nitro group significantly enhances their electrophilic character. mdpi.com In the context of 1-nitrocycloheptene, the nitro group would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the double bond susceptible to nucleophilic attack.
To illustrate, consider the calculated CDFT indices for a related series of conjugated nitroalkenes.
Table 1: Conceptual DFT Reactivity Indices for Representative Nitroalkenes Note: This table presents illustrative data for generic nitroalkenes as specific data for 1-nitrocycloheptene is not readily available in the cited literature. Calculations are typically performed at a specified level of theory, for example, B3LYP/6-31G(d).
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| Nitroethene | -4.5 | 3.8 | 2.67 |
| 2-Nitropropene | -4.3 | 3.6 | 2.57 |
| 1-Nitrocyclohexene (B1209902) | -4.4 | 3.7 | 2.61 |
These values help in classifying molecules on a scale of reactivity. For instance, molecules with high ω values are considered strong electrophiles. nih.gov The reactivity of 1-nitrocycloheptene in polar reactions, such as cycloadditions, can be predicted by comparing its electrophilicity index with that of a potential reaction partner.
Electron Localization Function (ELF) Analyses for Bonding Characteristics
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze chemical bonding in molecules. chemrxiv.orgnih.gov It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. nih.gov Regions of high ELF values correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores. nih.govresearchgate.net
For 1-nitrocycloheptene, an ELF analysis would reveal the electronic structure of the C=C double bond and the nitro group. The π-system of the double bond would be characterized by a basin of electron localization above and below the plane of the bond. The N-O bonds of the nitro group would show significant electron localization, indicative of their polar covalent character.
The topology of the ELF basins can provide quantitative information about the electron population of these regions, offering insights into the bond's nature (e.g., single, double, triple) and its susceptibility to chemical attack. In cycloaddition reactions involving nitroalkenes, ELF analysis of the transition state can show the degree of bond formation and breaking, providing a detailed picture of the reaction mechanism. scielo.org.mx
Prediction and Rationalization of Reaction Pathways and Selectivity
Beyond static properties, computational chemistry can model the entire course of a chemical reaction, allowing for the prediction of pathways, transition states, and product selectivity.
Modeling of Reaction Polarity and Global Electron Density Transfer (GEDT) in Cycloadditions
Many reactions, particularly cycloadditions, are polar in nature, driven by electrostatic and orbital interactions between an electron-rich (nucleophilic) and an electron-poor (electrophilic) species. The polarity of a reaction involving 1-nitrocycloheptene can be quantified by the Global Electron Density Transfer (GEDT) at the transition state. rsc.org
GEDT is calculated by summing the net charges on the atoms of one of the reactants at the transition state geometry. A significant GEDT value (typically > 0.2 electrons) indicates a polar reaction mechanism. rsc.org For a Diels-Alder reaction between a diene and 1-nitrocycloheptene, the nitroalkene would act as the electrophile, and a net flow of electron density from the diene to the 1-nitrocycloheptene would be expected at the transition state. The magnitude of the GEDT has been shown to correlate with the activation energy of the reaction; a higher GEDT often leads to a lower activation barrier. rsc.orgmdpi.com
Identification of Local Reactive Sites using Parr Functions
The electrophilic Parr function, P⁺(r), identifies sites susceptible to nucleophilic attack, while the nucleophilic Parr function, P⁻(r), identifies sites prone to electrophilic attack. For 1-nitrocycloheptene, the electrophilic Parr function would be expected to have its largest values on the two carbon atoms of the double bond, with the β-carbon (the one not attached to the nitro group) likely being the most electrophilic center due to resonance effects. mdpi.com This information is crucial for predicting the regioselectivity of addition and cycloaddition reactions.
Table 2: Illustrative Local Reactivity Indices (Parr Functions) for a Nitroalkene Note: This table provides a conceptual illustration. Actual values would be derived from the spin density distribution of the radical cation and anion of 1-nitrocycloheptene.
| Atom in 1-Nitrocycloheptene | Electrophilic Parr Function (P⁺) | Nucleophilic Parr Function (P⁻) |
| C1 (α-carbon) | High | Low |
| C2 (β-carbon) | Very High | Low |
| N (of NO₂) | Moderate | Low |
| O (of NO₂) | Low | High |
This type of analysis helps in rationalizing why a nucleophile would preferentially attack one carbon of the double bond over the other.
Ab Initio and DFT Calculations for Conformation and Stereochemical Outcomes
The seven-membered ring of 1-nitrocycloheptene is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.net The relative energies of these conformers, and the energy barriers between them, can be accurately calculated using ab initio and DFT methods. researchgate.netnih.gov The most stable conformation is the one that will be most populated at a given temperature and will likely be the one that enters into a chemical reaction.
The stereochemical outcome of a reaction, such as a cycloaddition, is determined by the geometry of the transition state. By locating and calculating the energies of all possible transition state structures (e.g., leading to endo or exo products in a Diels-Alder reaction), computational methods can predict which stereoisomer will be formed preferentially. researchgate.net For example, in the reaction of a nitrone with an alkene, DFT calculations can determine whether the endo or exo approach is energetically favored, thus predicting the stereochemistry of the resulting isoxazolidine (B1194047) product. researchgate.net The conformational preference of the cycloheptene (B1346976) ring itself will play a significant role in the steric interactions within the transition state, influencing the final stereochemical outcome.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical transformations occur. Key to this is the identification and characterization of transition states and the mapping of the potential energy surface along the reaction coordinate.
Transition State Calculations and Energy Profiles
Transition state theory is a cornerstone of understanding chemical reactivity. Computational chemistry allows for the location of transition state structures, which are first-order saddle points on the potential energy surface. researchgate.net The energy of this transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics.
For a hypothetical reaction involving 1-nitrocycloheptene, such as a Diels-Alder cycloaddition, computational methods like DFT would be employed to model the approach of the dienophile to the nitro-substituted diene system within the seven-membered ring. The process would involve:
Geometry Optimization: Finding the lowest energy structures of the reactants, products, and the transition state.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the intended species.
The resulting energy profile would provide the activation energies for different possible pathways (e.g., endo vs. exo approaches in a Diels-Alder reaction), allowing for predictions of reaction feasibility and selectivity. While computational studies have been performed on the Diels-Alder reactions of various nitroalkenes, specific energy profiles for 1-nitrocycloheptene are not available. nih.gov
Bonding Evolution Theory (BET) for Electron Density Reorganization along Reaction Coordinates
Bonding Evolution Theory (BET) offers a detailed topological analysis of the changes in electron density throughout a chemical reaction. researchgate.netrsc.orgsemanticscholar.org By analyzing the gradient field of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where chemical bonds are formed or broken. This provides a more nuanced picture than simply observing changes in interatomic distances.
A BET analysis of a cycloaddition reaction of 1-nitrocycloheptene would involve:
Calculation of the ELF: This is typically done at various points along the Intrinsic Reaction Coordinate (IRC).
Topological Analysis: The ELF basins of attraction are characterized. The formation of a new bond is signaled by the merging of two monosynaptic basins into a single disynaptic basin.
Sequencing of Events: BET allows for the precise sequencing of electronic events, such as the initial depopulation of π-bonds and the subsequent formation of new σ-bonds. This can reveal whether a reaction is truly concerted or if there is a degree of asynchronicity in bond formation. researchgate.netrsc.org
This level of detailed electronic-level understanding is currently absent for 1-nitrocycloheptene in the available literature. While BET has been successfully applied to understand the mechanisms of cycloadditions in other systems, a dedicated study is required to map the electronic reorganization in reactions involving this specific nitroalkene. researchgate.netsemanticscholar.org
Applications of 1 Nitrocycloheptene in Advanced Organic Synthesis
Role as a Versatile Organic Building Block
The strategic placement of the nitroalkene functionality within a medium-sized ring makes 1-nitrocycloheptene a powerful tool for synthetic chemists. It serves as a linchpin in the assembly of intricate scaffolds, enabling the efficient synthesis of compounds with significant biological or material science potential. Its utility stems from its ability to participate in a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrroles, Pyrazoles, Imidazoles, Triazoles, Pyrrolidines, Oxazines)
The electron-deficient nature of 1-nitrocycloheptene makes it an ideal substrate for annulation reactions to form various nitrogen-containing heterocycles. chim.it These reactions often proceed through mechanisms like Michael additions followed by intramolecular cyclization or through concerted cycloaddition pathways. chim.itchesci.comwikipedia.org
Pyrrolidines: The synthesis of the pyrrolidine (B122466) ring, a scaffold present in numerous FDA-approved drugs, can be achieved using nitroalkenes as starting materials. enamine.netresearchgate.net A key method is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes like 1-nitrocycloheptene. enamine.net This reaction is a powerful tool for creating multiple stereocenters in a single step. chem-station.com Organocatalytic Michael additions of nucleophiles to nitroalkenes, followed by cyclization, also provide a route to highly functionalized and chiral pyrrolidines. researchgate.netmdpi.com
Oxazines: 1,2-Oxazine derivatives, which are valuable precursors to aminoalcohols and other heterocycles, can be synthesized from nitroalkenes. mdpi.com A common approach is the hetero-Diels-Alder reaction, where a nitroalkene acts as the heterodiene. semanticscholar.orgresearchgate.net For instance, cyclic nitroalkenes can react with suitable dienophiles in [4+2] cycloadditions to furnish fused oxazine (B8389632) structures. mdpi.comorientjchem.org These reactions can lead to spirocyclic 1,2-oxazine N-oxides as well. mdpi.com The subsequent reductive cleavage of the N-O bond in the resulting oxazine ring provides access to synthetically useful 1,4-aminoalcohols. mdpi.com
| Reaction Type | Reagent/Catalyst | Product Type | Ref. |
| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidines | enamine.net |
| Hetero-Diels-Alder | Alkenes (Dienophiles) | Fused 1,2-Oxazines | semanticscholar.orgorientjchem.org |
| [3+3] Annulation | Vinyl Diazoacetates / Rh(II) catalyst | mdpi.comorientjchem.orgOxazino[2,3-b] mdpi.comorientjchem.orgoxazines | mdpi.com |
| Michael Addition/Cyclization | β-ketosulfones / Organocatalyst | Chiral Nitrones (Pyrrolidine precursors) | nih.gov |
Pyrazoles, Imidazoles, and Triazoles: The synthesis of aromatic five-membered nitrogen heterocycles like pyrazoles and triazoles can also be accomplished starting from nitroalkenes. chim.it These transformations typically involve a [3+2] annulation reaction with a suitable 1,3-dipole, followed by an aromatization step. chim.itorganic-chemistry.org For example, the Huisgen 1,3-dipolar cycloaddition between a 1,3-dipole (like an azide (B81097) for triazoles or a diazo compound for pyrazoles) and a dipolarophile (1-nitrocycloheptene) is a foundational method for constructing these rings. wikipedia.orgorganic-chemistry.org The nitro group's ability to act as both an activating group and a potential leaving group is crucial in these synthetic sequences. chim.it
Construction of Diverse Carbocyclic Ring Systems (e.g., Cyclopropanes, Cyclopentanes)
Beyond heterocycles, 1-nitrocycloheptene is instrumental in constructing all-carbon ring systems. Its reactivity as a Michael acceptor is key to initiating ring-forming cascade reactions. researchgate.net
Cyclopropanes: Nitrocyclopropanes are valuable synthetic intermediates, and their synthesis often utilizes nitroalkenes as precursors. beilstein-journals.org The typical strategy involves a Michael-initiated ring closure (MIRC). This process begins with the conjugate addition of a nucleophile (like a malonate ester) to the nitroalkene. The resulting nitronate intermediate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to form the three-membered ring. While many examples start with acyclic nitroalkenes like β-nitrostyrene, the principle is applicable to cyclic substrates. beilstein-journals.org
Cyclopentanes: The construction of five-membered carbocycles can be achieved through tandem reaction sequences starting with cyclic nitroalkenes. For instance, the reaction of 1-nitrocyclohexene (B1209902) with specific reagents has been shown to produce fused cyclopentane (B165970) ring systems (hydrindane derivatives). This suggests that 1-nitrocycloheptene could similarly be used to construct fused [5.7] bicyclic systems, which are challenging to synthesize by other means. These reactions often involve a tandem Michael addition followed by an intramolecular alkylation or aldol-type reaction.
| Target Ring System | General Strategy | Key Intermediate | Ref. |
| Cyclopropanes | Michael-Initiated Ring Closure (MIRC) | Nitronate from conjugate addition | beilstein-journals.org |
| Cyclopentanes | Tandem Michael Addition-Intramolecular Alkylation | Enolate from conjugate addition | researchgate.net |
Preparation of α-Substituted Cyclic Ketones
A highly valuable transformation of cyclic nitroalkenes is their conversion into α-substituted cyclic ketones. This is particularly significant as it allows for the enantioselective formation of a quaternary carbon center adjacent to a carbonyl group. An efficient and highly enantioselective catalytic method involves the conjugate addition of alkylzinc reagents to cyclic nitroalkenes, a reaction that is applicable to small, medium, and large-ring systems like 1-nitrocycloheptene.
The reaction is typically promoted by a copper catalyst, such as (CuOTf)₂·C₆H₆, in the presence of a chiral amino acid-based phosphine (B1218219) ligand. This process first generates a chiral nitroalkane intermediate via conjugate addition. Subsequent treatment of this intermediate, for example with a strong base followed by acidic workup (a Nef reaction), or other modern oxidative methods, converts the nitro group into a carbonyl, yielding the desired α-substituted cycloheptanone. This protocol provides a direct entry to chiral cyclic ketones that are important building blocks in natural product synthesis.
Precursor for Advanced Functional Molecules
The functional handles present in 1-nitrocycloheptene—the nitro group and the double bond—can be selectively manipulated to generate a variety of advanced functional molecules. These transformations often proceed with high levels of stereocontrol, making them particularly useful in the synthesis of chiral ligands, auxiliaries, and pharmaceutically active compounds.
Synthesis of Optically Active Nitroalcohols and Aminoalcohols
Optically active aminoalcohols are privileged structures in medicinal chemistry and asymmetric catalysis. 1-Nitrocycloheptene serves as an excellent starting point for their synthesis.
Nitroalcohols: While the classic route to nitroalcohols is the Henry (nitroaldol) reaction, asymmetric variants starting from nitroalkenes are possible. organic-chemistry.org For example, the asymmetric epoxidation of the double bond in 1-nitrocycloheptene followed by regioselective ring-opening of the epoxide can yield chiral nitroalcohols.
Aminoalcohols: More directly, the 1,2-oxazine heterocycles formed from hetero-Diels-Alder reactions of 1-nitrocycloheptene can be subjected to reductive N-O bond cleavage. mdpi.com This process unmasks a 1,4-aminoalcohol functionality with the stereochemistry defined in the initial cycloaddition step. Furthermore, asymmetric Michael addition of various nucleophiles to nitroalkenes, catalyzed by chiral organocatalysts like primary β-amino alcohols, generates chiral γ-nitro carbonyl compounds. windows.netrsc.org These adducts can then be reduced to furnish the corresponding chiral aminoalcohols. nih.gov
| Target Molecule | Synthetic Approach | Key Transformation | Ref. |
| Optically Active Nitroalcohols | Asymmetric Epoxidation/Ring-Opening | Asymmetric epoxidation of the C=C bond | - |
| Optically Active Aminoalcohols | Reductive Cleavage of 1,2-Oxazines | N-O bond hydrogenolysis | mdpi.com |
| Optically Active Aminoalcohols | Asymmetric Michael Addition/Reduction | Organocatalytic conjugate addition | nih.govwindows.netrsc.org |
Derivatization to Substituted Anilines and Other Amine Derivatives
The nitro group of 1-nitrocycloheptene is a synthetic linchpin, readily converted into an amine functionality. The reduction of the nitro group, often accomplished concurrently with the saturation of the double bond, provides direct access to cycloheptylamine (B1194755) and its derivatives.
The reduction can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., using H₂, Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄). If the starting 1-nitrocycloheptene is already substituted as a result of prior reactions (e.g., Michael additions), this reduction sequence delivers substituted cycloheptylamines. These cyclic amines are valuable scaffolds in medicinal chemistry.
While the direct conversion of 1-nitrocycloheptene to a substituted aniline (B41778) (an aminobenzene) would require a complex dehydrogenation and aromatization sequence, its reduction to saturated amine derivatives is a straightforward and high-yielding process. These cycloaliphatic amines are important functional molecules in their own right, serving as key intermediates for the synthesis of agrochemicals, pharmaceuticals, and materials.
Utility in Asymmetric Catalysis and Organocatalysis
Asymmetric catalysis and organocatalysis have emerged as powerful tools for the synthesis of chiral molecules, with nitroalkenes being frequently employed as key building blocks. These reactions often involve the use of chiral catalysts to control the stereochemical outcome, leading to the formation of one enantiomer in excess over the other.
Design and Application of Chiral Auxiliaries and Ligands
Similarly, a comprehensive literature search did not uncover any instances of Cycloheptene (B1346976), 1-nitro- being used as a scaffold for the design of new chiral auxiliaries or ligands. The development of chiral ligands and auxiliaries is a crucial aspect of asymmetric synthesis, where a chiral molecule is temporarily or permanently incorporated into the reaction system to induce stereoselectivity.
The potential of 1-nitrocycloheptene as a precursor for chiral ligands is an area ripe for investigation. The seven-membered ring could provide a unique and potentially advantageous structural motif for the coordination of metal catalysts.
Emerging Research Directions and Future Perspectives on 1 Nitrocycloheptene Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The traditional methods for the nitration of alkenes, including cycloheptene (B1346976), often rely on harsh reagents like fuming nitric acid and strong acid co-catalysts, which are corrosive, hazardous, and generate significant waste. nih.gov In response, the principles of green chemistry are being increasingly applied to develop safer and more sustainable synthetic routes to 1-nitrocycloheptene and related nitro compounds.
A significant focus is on replacing conventional nitrating agents with more environmentally friendly alternatives. gordon.edu For instance, metal nitrates, such as calcium nitrate (B79036) (Ca(NO₃)₂) and copper nitrate (Cu(NO₃)₂), in conjunction with acetic acid, have been investigated as safer nitrating reagents. gordon.edu Microwave-assisted synthesis has also emerged as a green technique, offering reduced reaction times and lower energy consumption. nih.govgordon.edu The use of microwave irradiation can significantly accelerate the nitration process, making it a more efficient and feasible method for laboratory-scale synthesis. gordon.edu
Furthermore, researchers are exploring catalyst-free and solvent-free reaction conditions to minimize environmental impact. researchgate.netresearchgate.net The development of protocols that utilize water as a solvent or even proceed in the absence of any solvent represents a significant step towards truly green synthetic processes. researchgate.netresearchgate.net These methods often lead to high yields and produce non-toxic by-products, aligning with the core tenets of sustainable chemistry. researchgate.net The use of solid-supported catalysts, such as metal-modified montmorillonite, is another promising approach, as these catalysts can be easily recovered and reused, further reducing waste. organic-chemistry.orggoogle.com
Table 1: Comparison of Traditional vs. Green Nitration Methods
| Feature | Traditional Nitration | Green Nitration Methodologies |
| Nitrating Agent | Fuming Nitric Acid, Sulfuric Acid | Metal Nitrates (e.g., Ca(NO₃)₂), Nitrite (B80452) Ions |
| Catalyst | Strong Acids | Reusable solid catalysts (e.g., Montmorillonite KSF) |
| Solvent | Halogenated Solvents, Nitroalkanes | Water, Ether, Tetrahydrofuran, or Solvent-free |
| Activation | High Temperature, Refluxing | Microwave Irradiation, Ultrasonic Irradiation |
| By-products | Acidic and hazardous waste | Often non-toxic by-products |
| Safety | High risk due to corrosive and toxic reagents | Improved safety profile |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The development of novel catalytic systems is paramount for controlling the reactivity of 1-nitrocycloheptene and achieving high selectivity in its transformations. Research in this area is focused on both organocatalysis and transition-metal catalysis to unlock new synthetic possibilities.
Asymmetric organocatalysis, a field that garnered the 2021 Nobel Prize in Chemistry, offers a powerful tool for the enantioselective functionalization of molecules. youtube.comyoutube.com Chiral secondary amines, such as proline and its derivatives, can catalyze reactions by forming chiral enamines or iminium ions, thereby directing the stereochemical outcome of the reaction. youtube.comyoutube.com This approach has been successfully applied to a variety of transformations, including aldol (B89426) and Mannich reactions, and holds significant potential for the asymmetric synthesis of complex molecules derived from 1-nitrocycloheptene. youtube.com
In the realm of transition-metal catalysis, the combination of photoredox catalysis with transition metals like chromium has enabled challenging transformations such as the asymmetric 1,4-functionalization of 1,3-enynes. nih.gov This dual catalytic system allows for the generation of radical intermediates under mild conditions, opening up new avenues for carbon-carbon bond formation. nih.gov The application of such methodologies to 1-nitrocycloheptene could lead to the development of novel and efficient routes to valuable chiral building blocks.
Enzyme-catalyzed reactions are also gaining traction for their high chemo- and stereoselectivity. nih.gov Engineered enzymes, such as evolved 'ene'-reductases, have been shown to catalyze the asymmetric C-alkylation of nitroalkanes, a reaction that is difficult to achieve with traditional chemical catalysts. nih.gov This bio-catalytic approach, which can operate under mild, environmentally friendly conditions, presents an exciting frontier for the selective functionalization of 1-nitrocycloheptene.
Advanced Computational Design and Prediction of Novel Reactivity Profiles
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of chemical compounds, including 1-nitrocycloheptene. tuwien.at Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, predict regioselectivity, and elucidate the factors that control chemical transformations. nih.govresearchgate.netnih.gov
By modeling the transition states and intermediates of a reaction, researchers can gain insights into the energy barriers and reaction pathways, allowing for the rational design of more efficient synthetic routes. researchgate.netnih.gov For example, computational studies on the nitrosoarene ene reaction have helped to understand the factors that govern its regioselectivity. nih.gov Similarly, the reactivity and regioselectivity of Diels-Alder reactions involving nitroalkenes have been successfully modeled, providing a framework for predicting the outcomes of these powerful cycloaddition reactions. mdpi.com
The distortion/interaction model is another powerful computational tool that helps to explain reactivity trends in cycloaddition reactions. nih.gov This model dissects the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.gov Such analyses have been crucial in understanding the enhanced reactivity of strained alkynes and alkenes in cycloadditions. researchgate.netnih.gov
Computational methods are also being employed to study the effect of the reaction environment, such as the solvent, on reactivity and selectivity. tuwien.at By explicitly modeling solvent molecules, a more accurate picture of the reaction in solution can be obtained, leading to better predictions of experimental outcomes. tuwien.at The ultimate goal is the computer-guided design of novel catalysts and reaction conditions for specific transformations of 1-nitrocycloheptene. tuwien.at
Integration of 1-Nitrocycloheptene into Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comorganic-chemistry.org The integration of 1-nitrocycloheptene into MCRs would provide rapid access to complex molecular architectures. The nitro group in 1-nitrocycloheptene can act as a versatile functional handle, participating in a variety of transformations within a multi-component sequence.
Cascade reactions, also known as tandem or domino reactions, are another powerful strategy for building molecular complexity in a single step. slideshare.net In a cascade reaction, a series of intramolecular transformations are triggered by a single event, leading to the formation of multiple bonds and stereocenters in a highly controlled manner. slideshare.net The reactivity of the nitroalkene moiety in 1-nitrocycloheptene makes it an ideal substrate for initiating cascade sequences. For instance, a Michael addition to the double bond could be followed by an intramolecular cyclization or rearrangement, leading to the formation of intricate polycyclic systems.
Recent research has demonstrated the power of cascade reactions in constructing complex molecular frameworks, such as the synthesis of tetrahydroquinoxalines from nitroarenes through a metal-free, one-pot reduction and cyclization process. rsc.org The development of similar cascade strategies involving 1-nitrocycloheptene could open up new avenues for the efficient synthesis of novel heterocyclic compounds.
Investigation of Reactivity in Complex Chemical Systems and Niche Environments
Understanding the reactivity of 1-nitrocycloheptene in complex chemical systems and non-traditional environments is crucial for expanding its synthetic utility. The presence of multiple functional groups in a molecule can significantly influence the outcome of a reaction, and studying these effects is an active area of research. For example, the reactivity of 1-nitrocycloheptene could be explored in the context of total synthesis, where it might serve as a key building block for the construction of complex natural products.
The use of unconventional reaction media, such as ionic liquids or deep eutectic solvents, can also lead to novel reactivity and selectivity. organic-chemistry.org These "green" solvents can offer advantages over traditional organic solvents in terms of their low volatility, high thermal stability, and ability to be recycled. researchgate.net Investigating the behavior of 1-nitrocycloheptene in such environments could lead to the discovery of new and more sustainable synthetic methods.
Furthermore, exploring the reactivity of 1-nitrocycloheptene under photocatalytic conditions or within self-assembled nanoreactors represents another exciting research direction. nih.gov Photocatalysis can enable transformations that are not accessible through traditional thermal methods, while nanoreactors can provide a unique microenvironment that can influence reaction rates and selectivities. nih.gov These studies will not only deepen our fundamental understanding of 1-nitrocycloheptene's chemical behavior but also pave the way for its application in new and innovative areas of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
